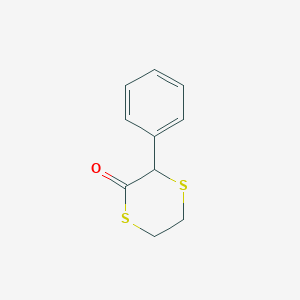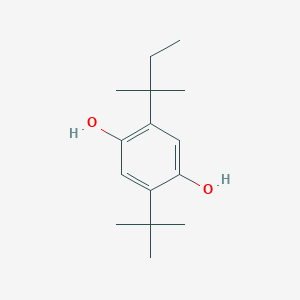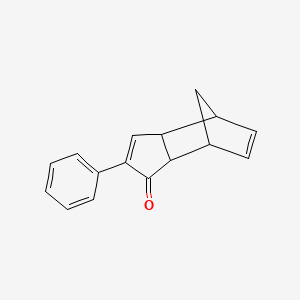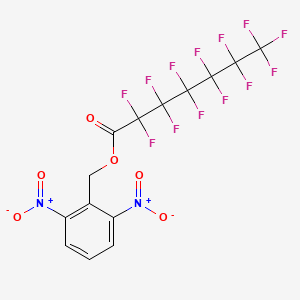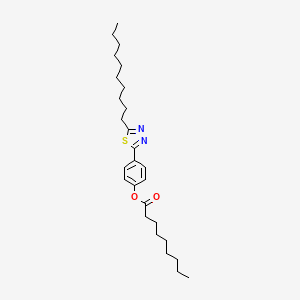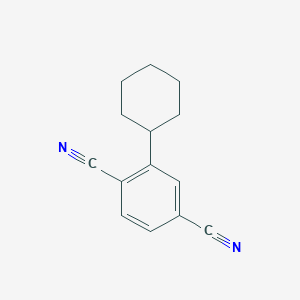
2-Cyclohexylterephthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylterephthalonitrile is an organic compound with the molecular formula C14H14N2 It is a derivative of terephthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylterephthalonitrile typically involves the reaction of terephthalonitrile with cyclohexyl halides under specific conditions. One common method is the nucleophilic substitution reaction where terephthalonitrile reacts with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through recrystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexylterephthalonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Cyclohexylterephthalic acid.
Reduction: 2-Cyclohexylterephthalamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Cyclohexylterephthalonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 2-Cyclohexylterephthalonitrile exerts its effects depends on the specific application. In chemical reactions, the nitrile groups can act as electrophiles, participating in various nucleophilic addition reactions. The cyclohexyl group can influence the compound’s reactivity and stability by providing steric hindrance and altering electronic properties.
Comparación Con Compuestos Similares
Terephthalonitrile: The parent compound without the cyclohexyl group.
Cyclohexylbenzene: A similar compound where the nitrile groups are replaced by hydrogen atoms.
Cyclohexylbenzonitrile: A compound with a single nitrile group and a cyclohexyl group.
Uniqueness: 2-Cyclohexylterephthalonitrile is unique due to the presence of both nitrile groups and a cyclohexyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
192128-43-1 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-cyclohexylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C14H14N2/c15-9-11-6-7-13(10-16)14(8-11)12-4-2-1-3-5-12/h6-8,12H,1-5H2 |
Clave InChI |
KTTURLABMRFLND-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C=CC(=C2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester](/img/structure/B15163934.png)
![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
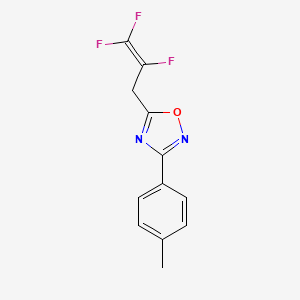
![Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate](/img/structure/B15163946.png)
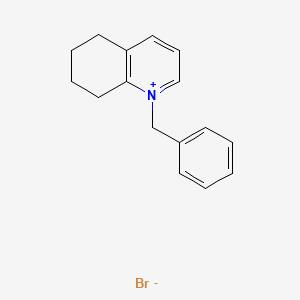
![2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline](/img/structure/B15163954.png)
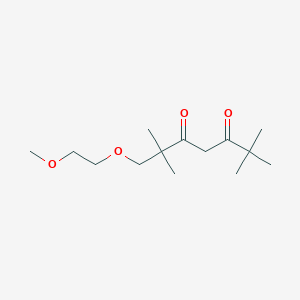
![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
